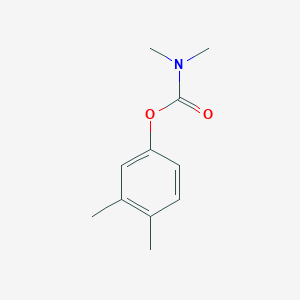

3,4-Dimethylphenyl dimethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(3,4-dimethylphenyl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-10(7-9(8)2)14-11(13)12(3)4/h5-7H,1-4H3 |

InChI Key |

AWBRWFRAYLPDCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)N(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 3,4-Dimethylphenyl Dimethylcarbamate (B8479999)

Established synthetic routes for 3,4-Dimethylphenyl dimethylcarbamate primarily rely on the reaction of its core precursors: 3,4-dimethylphenol (B119073) and a suitable dimethylcarbamoylating agent.

The most common and conventional method for synthesizing aryl carbamates, including this compound, involves the reaction of a phenol (B47542) with a carbamoyl (B1232498) chloride. wikipedia.org In this case, 3,4-dimethylphenol is reacted with dimethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is formed as a byproduct. wikipedia.org

The general reaction is as follows: 3,4-Dimethylphenol + Dimethylcarbamoyl chloride → this compound + HCl

This approach is widely used due to the commercial availability of the starting materials and the generally high yields achieved under standard laboratory conditions.

To enhance reaction rates and yields, catalytic methods have been developed for carbamate (B1207046) synthesis. Zinc chloride (ZnCl₂), a cost-effective and moderately toxic Lewis acid, has been effectively employed as a catalyst for the formation of carbamates from carbamoyl chlorides and alcohols or phenols. acs.orgnih.govsbq.org.br

In the synthesis of this compound, zinc chloride catalyzes the reaction by activating the dimethylcarbamoyl chloride. The Lewis acidic nature of ZnCl₂ allows it to coordinate with the chlorine atom of the carbamoyl chloride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 3,4-dimethylphenol. nih.govresearchgate.net This catalytic approach can lead to higher yields and may allow for milder reaction conditions compared to non-catalytic methods. nih.gov The yields for zinc chloride-catalyzed carbamate synthesis can range from 49% to 87% depending on the specific substrates. acs.orgnih.gov

Table 1: Comparison of Synthetic Approaches

| Methodology | Reactants | Reagents/Catalysts | Key Features |

| Conventional Approach | 3,4-Dimethylphenol, Dimethylcarbamoyl chloride | Base (e.g., Pyridine, NaOH) | Straightforward, high yield, requires stoichiometric base. |

| Catalytic Synthesis | 3,4-Dimethylphenol, Dimethylcarbamoyl chloride | Zinc Chloride (ZnCl₂) | Catalytic activation, potentially milder conditions, improved yields. nih.gov |

Precursor and Intermediate Synthesis Relevant to this compound Production

The production of this compound is dependent on the availability of its key precursors, 3,4-dimethylphenol and dimethylcarbamoyl chloride.

Synthesis of 3,4-Dimethylphenol (3,4-Xylenol) 3,4-Dimethylphenol is an aromatic organic compound that can be synthesized through various industrial methods. ontosight.ainih.gov A common route involves the sulfonation of o-xylene, followed by alkali fusion of the resulting xylenol-sulfonic acid. Another method involves heating 3,4-xylenol with concentrated sulfuric acid, followed by dilution and steam distillation. chemicalbook.com It is used as an intermediate in the manufacturing of disinfectants, dyes, and resins. ontosight.aisolubilityofthings.com

Synthesis of Dimethylcarbamoyl Chloride Dimethylcarbamoyl chloride is a key reagent for introducing the dimethylcarbamoyl group. allfordrugs.com Its synthesis has been documented since the early 20th century. bloomtechz.com

From Phosgene (B1210022) and Dimethylamine (B145610) : The primary industrial method involves the reaction of phosgene (COCl₂) with dimethylamine. wikipedia.orgallfordrugs.comwikipedia.org This reaction can be performed in a flow reactor at high temperatures to achieve high yields. allfordrugs.comwikipedia.org To minimize the formation of urea (B33335) byproducts, an excess of phosgene is often used. allfordrugs.comwikipedia.org Laboratory-scale synthesis can use phosgene substitutes like diphosgene or triphosgene (B27547) with an aqueous solution of dimethylamine in a two-phase system. allfordrugs.comwikipedia.org

From Dimethylformamide (DMF) : In a laboratory setting, dimethylcarbamoyl chloride can be prepared by reacting dimethylformamide (DMF) with reagents like thionyl chloride (SOCl₂) or phosgene. bloomtechz.com

Advanced Synthetic Techniques and Methodological Innovations Applied to Carbamate Synthesis

Concerns over the use of hazardous reagents like phosgene have driven the development of advanced and greener synthetic methods for carbamates. researchgate.netnih.gov While not always applied specifically to this compound, these general methodologies represent the forefront of carbamate synthesis.

Phosgene-Free Routes using Carbon Dioxide (CO₂) A highly attractive alternative to phosgene-based methods is the use of carbon dioxide as a C1 synthon. nih.gov CO₂ is non-toxic, abundant, and environmentally benign. nih.gov These methods typically involve the reaction of an amine with CO₂ to form a carbamate anion or carbamic acid intermediate, which is then reacted with an electrophile. nih.gov Another approach involves the direct reaction of CO₂, an amine, and an alcohol. nih.gov Catalytic systems, often involving zinc salts like zinc acetate, can be used to facilitate the synthesis of carbamates directly from amines, CO₂, and silicate (B1173343) esters. researchgate.net

Rearrangement Reactions Classic organic reactions such as the Hofmann and Curtius rearrangements provide pathways to isocyanate intermediates, which are precursors to carbamates. nih.gov

Hofmann Rearrangement : This method converts a primary amide into an amine with one less carbon atom, via an isocyanate intermediate. If the reaction is performed in the presence of an alcohol, the isocyanate is trapped to form a carbamate. nih.gov

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can similarly be trapped by an alcohol to yield the desired carbamate. nih.gov

Other Catalytic Innovations Modern carbamate synthesis explores a variety of catalytic systems to improve efficiency and avoid harsh reagents. This includes the use of metal catalysts based on palladium, iridium, and platinum for carbonylation reactions. google.com The oxidative carbonylation of methanol (B129727) and the alcoholysis of urea are other explored, albeit sometimes limited, pathways. researchgate.net Cesium bases have also been shown to promote carbamate synthesis from an amine, carbon dioxide, and an organic electrophile in an anhydrous solvent, proceeding in good yield at mild temperatures. google.com

Chemical Degradation Pathways and Mechanisms

Thermal Degradation Studies and Resulting Products

The thermal decomposition of aryl carbamates is a well-documented process, often utilized in the synthesis of isocyanates. mdpi.com While specific studies on 3,4-Dimethylphenyl dimethylcarbamate (B8479999) are not prevalent, the degradation pathways can be inferred from related N-aryl carbamate (B1207046) compounds. Generally, the thermolysis of carbamates can proceed through several pathways depending on their substitution pattern and the conditions applied.

One common pathway for N-substituted aryl carbamates involves the cleavage of the ester bond to yield a phenol (B47542) and an isocyanate. researchgate.net For 3,4-Dimethylphenyl dimethylcarbamate, this would theoretically lead to the formation of 3,4-dimethylphenol (B119073) and dimethylaminocarbonyl isocyanate. Another potential mechanism, observed in the gas-phase pyrolysis of ethyl N-methyl-N-phenylcarbamate at temperatures between 329-380°C, is a unimolecular reaction that produces N-methylaniline, carbon dioxide, and ethylene. researchgate.net By analogy, this could suggest a pathway for this compound to decompose into N,N-dimethylaniline, though the mechanism for an aryl group is less direct than for an ethyl group.

The decomposition temperature for carbamates is typically high, often requiring temperatures in the range of 250 to 600°C for efficient conversion. mdpi.com The stability and product distribution are influenced by factors such as temperature, pressure, and the presence of catalysts.

Table 1: Potential Thermal Degradation Products and Pathways

Hydrolytic Degradation Pathways and Kinetics in Diverse Chemical Environments

The hydrolysis of carbamates is highly dependent on the pH of the chemical environment. Both acid- and base-catalyzed pathways have been described for analogous compounds. rsc.orgresearchgate.net

In acidic solutions, the hydrolysis of aryl N,N-dimethylcarbamates can proceed through mechanisms such as the AAc2 pathway. rsc.org This involves the protonation of the carbonyl oxygen, followed by a bimolecular attack of water on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield 3,4-dimethylphenol and N,N-dimethylcarbamic acid. The latter is unstable and rapidly decomposes to dimethylamine (B145610) and carbon dioxide.

In alkaline environments, the hydrolysis of substituted phenyl carbamates is significantly faster. For N-monosubstituted carbamates, an elimination-conjugate base (E1cB) mechanism is often operative, where a proton is abstracted from the nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate. researchgate.netrsc.org For N,N-disubstituted carbamates like the target compound, which lack a proton on the nitrogen, the mechanism is more likely to be a direct bimolecular acyl substitution (BAc2), involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The presence of electron-withdrawing groups on the phenyl ring has been shown to increase the susceptibility of carbamates to hydrolysis. nih.gov

The primary products of hydrolysis under both acidic and alkaline conditions are consistent.

Table 2: Hydrolytic Degradation Products and Mechanisms

Photodegradation Mechanisms and Photo-Transformation Products

Photodegradation is a significant abiotic transformation pathway for aromatic carbamates present in the environment. nih.gov Direct photolysis occurs when the molecule absorbs light energy, typically in the UV spectrum, leading to its excitation and subsequent chemical reaction. nih.gov

For aromatic carbamates, a primary photochemical event is the homolytic cleavage of the ester C–O bond. unito.it This process generates a phenoxyl radical (3,4-dimethylphenoxyl radical) and a dimethylaminocarbonyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with molecular oxygen to form oxidized products. unito.it

Another potential pathway for aryl esters is the photo-Fries rearrangement. This intramolecular reaction involves the migration of the acyl group from the phenolic oxygen to a carbon atom on the aromatic ring, typically at the ortho or para positions. For this compound, this could lead to the formation of substituted benzamide (B126) products.

Table 3: Potential Photodegradation Products

Oxidative Degradation Processes

Specific studies detailing the oxidative degradation of this compound by common chemical oxidants (e.g., hydrogen peroxide, permanganate, ozone) are not extensively available in the scientific literature. However, general principles of organic chemistry suggest potential reaction sites within the molecule. The aromatic ring and its methyl substituents are susceptible to oxidation.

Potential oxidative processes could include:

Hydroxylation of the aromatic ring, introducing one or more hydroxyl groups.

Oxidation of the methyl groups on the aromatic ring to form corresponding hydroxymethyl or carboxylic acid functionalities.

Oxidative cleavage of the aromatic ring under harsh conditions.

Photooxidation, a process involving both light and an oxidizing agent like molecular oxygen, can also occur, leading to oxygenated products. nih.gov

Identification and Characterization of Chemical Degradation Products

The identification and characterization of the degradation products of this compound rely on modern analytical techniques. The primary methods employed for the analysis of carbamates and their transformation products are chromatographic, often coupled with mass spectrometry. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating thermally unstable compounds like carbamates. taylorfrancis.com It is often equipped with Ultraviolet (UV) or photodiode-array detectors for quantification. usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both separation and identification. Techniques like time-of-flight mass spectrometry (TOF-MS) provide accurate mass measurements, which allow for the determination of the elemental composition of unknown degradation products. ual.esresearchgate.net Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns of the parent and product ions. nih.gov

Based on the degradation pathways discussed, the key products that can be identified and characterized are summarized below.

Table 4: Summary of Degradation Products and Analytical Methods

Mechanistic Investigations Purely Chemical and Theoretical

Reaction Mechanism Elucidation in Synthetic Processes (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl carbamates can serve as effective coupling partners. The generally accepted mechanism for these transformations involves a catalytic cycle centered on a palladium complex. While specific kinetic data for 3,4-dimethylphenyl dimethylcarbamate (B8479999) is not available, the key mechanistic steps can be inferred from studies on similar aryl carbamates. mit.edumit.eduorganic-chemistry.org

The catalytic cycle typically commences with the oxidative addition of the aryl carbamate (B1207046) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-oxygen bond of the carbamate and the formation of an arylpalladium(II) intermediate. The efficiency of this step can be influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the aryl group. rsc.orgacs.orgfigshare.comresearchgate.netchemrxiv.org For 3,4-dimethylphenyl dimethylcarbamate, the electron-donating nature of the two methyl groups on the phenyl ring might influence the rate of oxidative addition.

Following oxidative addition, the subsequent steps of the catalytic cycle depend on the specific cross-coupling reaction being performed. For instance, in a Suzuki-Miyaura coupling, a transmetalation step would occur, where an organoboron reagent transfers its organic group to the palladium center, displacing the carbamate moiety. nih.govnih.gov In other reactions, such as the Buchwald-Hartwig amination, the arylpalladium(II) intermediate would react with an amine. acs.orgnih.govnih.govacs.org

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Investigations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a valuable method for elucidating the mechanisms of palladium-catalyzed reactions involving aryl carbamates. rsc.orgfigshare.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net DFT calculations can be employed to model the potential energy surface of a reaction, allowing for the determination of the geometries and energies of reactants, transition states, and intermediates.

For this compound, DFT studies could provide valuable information on several key aspects of its reactivity:

Ligand Effects: DFT can be used to systematically study the influence of different phosphine (B1218219) ligands on the catalytic cycle, aiding in the rational design of more efficient catalysts.

Reaction Pathways: Competing reaction pathways can be explored to predict the selectivity of a given transformation. For instance, in the case of aryl carbamates, cleavage of the C-N bond versus the C-O bond could be investigated.

While specific DFT studies on this compound are not reported, the principles and methodologies applied to other aryl carbamates are directly transferable. researchgate.net

Molecular Modeling for Chemical Reactions and Pathways

Molecular modeling techniques, which encompass a broader range of computational methods beyond quantum chemistry, can be used to visualize and analyze the complex interactions that govern chemical reactions. mdpi.comresearchgate.net For the palladium-catalyzed reactions of this compound, molecular modeling could be used to:

Visualize Intermediate Structures: Build and visualize three-dimensional models of the various palladium intermediates involved in the catalytic cycle.

Analyze Steric and Electronic Effects: Investigate how the steric bulk of the dimethylcarbamate group and the electronic influence of the dimethylphenyl moiety affect the approach of reactants and the stability of intermediates.

Predict Reaction Conformations: Model the conformational preferences of the molecule and how these might influence its reactivity.

By combining molecular modeling with quantum chemical calculations, a detailed and dynamic picture of the reaction pathways for this compound can be constructed.

Spectroscopic and Spectrometric Studies of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. Various spectroscopic and spectrometric techniques can be applied to study the transient species formed during palladium-catalyzed reactions of aryl carbamates.

In Situ Infrared (IR) Spectroscopy: This technique can be used to monitor the progress of a reaction in real-time by observing changes in the vibrational frequencies of functional groups. nih.gov For reactions involving this compound, the characteristic carbonyl stretch of the carbamate group could be monitored to follow its consumption. The appearance of new vibrational bands could indicate the formation of intermediates.

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques in mass spectrometry can be used to detect and characterize charged intermediates in the catalytic cycle. nsf.govresearchgate.net By coupling a mass spectrometer to a reaction vessel, it is possible to identify species such as the arylpalladium(II) complexes formed after oxidative addition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often challenging due to the low concentration and short lifetime of intermediates, specialized NMR techniques can sometimes be used to obtain structural information about catalytic species.

Environmental Fate and Transformational Dynamics Excluding Toxicity/risk Assessment

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, which are non-biological in nature, play a crucial role in the initial breakdown and transformation of 3,4-Dimethylphenyl dimethylcarbamate (B8479999) upon its release into the environment.

In aquatic environments, hydrolysis and photolysis are the primary abiotic degradation pathways for carbamates.

Hydrolysis: The ester linkage in carbamate (B1207046) molecules is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. For N,N-disubstituted carbamates like 3,4-Dimethylphenyl dimethylcarbamate, the primary hydrolysis pathway involves the cleavage of the ester bond to yield the corresponding phenol (B47542) and a carbamic acid derivative. upm.edu.myrsc.org The carbamic acid subsequently decomposes. The expected hydrolysis products for this compound are 3,4-dimethylphenol (B119073) and dimethylamine (B145610) .

The rate of this reaction is highly dependent on pH. Carbamates are generally stable in acidic to neutral water but degrade more rapidly as the pH increases into the alkaline range. who.intscispace.com The mechanism for N,N-dimethylcarbamates typically involves a direct reaction with a hydroxide (B78521) ion, which is different from the elimination-based mechanism seen in some N-methylcarbamates. upm.edu.mynih.gov Studies on other N,N-dimethylcarbamates have shown that the hydrolysis mechanism can be complex, sometimes involving a two-step process. researchgate.net

Photolysis: Carbamates can absorb light, particularly in the ultraviolet spectrum of sunlight, which can lead to their decomposition through a process called photolysis or photodegradation. who.intscispace.com This process can be a significant degradation route in clear, sunlit surface waters. who.int The rate and products of photolysis depend on the specific chemical structure, the presence of photosensitizing substances in the water (like humic acids), and the intensity of solar radiation. scispace.com For carbamates in general, photolytic half-lives can range from several days to months, depending on the conditions. researchgate.net

| Process | Description | Key Influencing Factors | Expected Products of this compound |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH (rate increases significantly in alkaline conditions), Temperature. | 3,4-dimethylphenol, Dimethylamine |

| Photolysis | Degradation caused by the absorption of light energy (sunlight). | Light intensity, Water clarity, Presence of photosensitizers (e.g., humic acids). | Various photoproducts, potentially including 3,4-dimethylphenol. |

In the terrestrial environment, the fate of this compound is governed by its interaction with soil particles and degradation through processes like aerobic metabolism. While microbial activity is the main driver of degradation in soil, abiotic hydrolysis can still occur in the soil water.

The compound's mobility and bioavailability are heavily influenced by sorption, the process of adhering to soil particles. Aromatic-based carbamates tend to adsorb to the organic matter fraction of the soil. nih.gov This binding reduces the amount of the chemical dissolved in soil water, which can decrease its potential for leaching but may also slow down its degradation rate. upm.edu.mynih.gov The extent of adsorption is dependent on factors like the soil's organic carbon content, clay content, and pH. upm.edu.mynih.gov

The entry of carbamates into the atmosphere is generally considered a minor transport pathway due to their typically low vapor pressure. who.int However, volatilization from plant or soil surfaces can occur, particularly under certain temperature and moisture conditions. nih.govcopernicus.org

Once in the atmosphere, the compound would partition between the gaseous phase and atmospheric particles (aerosols). copernicus.org Its persistence would be limited by chemical and photochemical reactions, primarily with hydroxyl (OH) radicals, which are highly reactive and can lead to rapid degradation. copernicus.org The atmospheric lifetime for some carbamates can be on the order of hours. copernicus.org Removal from the atmosphere occurs through wet deposition (in rain or snow) and dry deposition (as particle-bound residue settles out). noaa.gov

Biotic Transformation in Environmental Contexts

Biotic transformation, primarily through microbial degradation, is a key process for the complete removal of carbamate pesticides from soil and water environments. nih.govnih.gov A wide variety of bacteria and fungi have been shown to break down these compounds. nih.gov

The initial and most critical step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate linkage. nih.govfrontiersin.org This reaction is catalyzed by enzymes known as carbamate hydrolases or esterases. nih.govfrontiersin.org For this compound, this enzymatic action would mirror the chemical hydrolysis pathway, breaking the molecule into its primary metabolites: 3,4-dimethylphenol and dimethylamine .

Following this initial cleavage, soil and water microorganisms can further metabolize these products:

Dimethylamine can be utilized by various methylotrophic bacteria as a source of both carbon and nitrogen. frontiersin.orgresearchgate.net

3,4-dimethylphenol is an aromatic compound that can be degraded by microbes capable of breaking down phenols. The typical pathway involves hydroxylation of the aromatic ring, followed by ring cleavage to form simpler organic acids that can be completely mineralized to carbon dioxide and water. frontiersin.org

Environmental Persistence and Transport Mechanisms

The environmental persistence of a chemical is the length of time it remains in a particular environment before being broken down or removed. Carbamate pesticides are generally considered to be non-persistent or of low persistence compared to older classes of pesticides like organochlorines. nih.govbohrium.com Their breakdown is facilitated by both abiotic hydrolysis and, more significantly, microbial degradation. upm.edu.my In soils with a history of carbamate application, microbial populations can adapt, leading to enhanced and more rapid degradation of the compounds. iastate.edu

Transport mechanisms determine how this compound moves through the environment.

In Water: Its mobility in water is dictated by its water solubility. More soluble carbamates can be transported with surface water runoff or leach through the soil profile into groundwater. nih.gov

In Soil: Transport through soil is largely controlled by the compound's tendency to adsorb to soil organic matter. nih.gov Stronger adsorption reduces the potential for leaching but may increase persistence in the topsoil layer.

In Air: Long-range atmospheric transport is generally not a major concern for carbamates due to their low volatility, although some localized atmospheric movement is possible. who.intnih.gov

| Environmental Compartment | Primary Transport Mechanism | Factors Influencing Transport |

| Soil | Leaching, Adsorption/Desorption | Water solubility, Soil organic matter content, Soil pH. |

| Water | Runoff, Water flow | Water solubility, Adsorption to suspended sediments. |

| Air | Volatilization, Deposition | Vapor pressure, Temperature, Air movement. |

Predictive Modeling of Environmental Behavior and Distribution

In the absence of specific experimental data, predictive models are valuable tools for estimating the environmental fate of chemicals like this compound. Quantitative Structure-Activity Relationship (QSAR) models are computational methods that predict the physicochemical properties and environmental behavior of a chemical based on its molecular structure. mdpi.comecetoc.org

For this compound, QSARs could be used to estimate key parameters required for environmental risk assessment, such as:

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition into fatty tissues and organic matter, suggesting its potential for bioaccumulation and soil adsorption.

Water Solubility: Affects its potential for transport in aquatic systems and for leaching through soil.

Vapor Pressure & Henry's Law Constant: Help predict the likelihood of volatilization into the atmosphere. nih.gov

Structure Reactivity Relationships Focus on Chemical Reactivity and Stability, Not Biological Outcomes

Correlating Structural Modifications with Chemical Reactivity Profiles

The two methyl groups at the 3- and 4-positions of the phenyl ring are electron-donating groups through an inductive effect. This electron donation increases the electron density on the oxygen atom of the carbamate (B1207046) ester linkage. Consequently, this strengthens the C-O bond, making the carbamate less susceptible to nucleophilic attack, such as hydrolysis. Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have demonstrated that electron-donating substituents decrease the rate of hydrolysis, whereas electron-withdrawing groups accelerate it. This relationship is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For electron-donating groups like methyl, the σ value is negative, corresponding to a slower reaction rate compared to unsubstituted phenyl carbamate.

A study on the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate, a compound with a similar substitution pattern, provides further insight. researchgate.net Although this compound is an N-methylcarbamate, the principles of substituent effects on the phenyl ring are comparable. The presence of electron-donating methyl groups is expected to stabilize the carbamate linkage against hydrolysis.

The steric hindrance provided by the methyl group at the 3-position (ortho to the carbamate linkage) may also play a role in its stability. While not as significant as a substituent at the 2- or 6-position, the 3-methyl group could partially shield the carbonyl carbon from the approach of a nucleophile, thereby slowing down reactions such as hydrolysis.

The N,N-dimethyl substitution on the carbamate nitrogen also significantly influences reactivity. N,N-disubstituted carbamates are generally more stable towards hydrolysis than their N-monosubstituted or unsubstituted counterparts. This is because the reaction mechanism for N-monosubstituted carbamates can proceed through an elimination-addition pathway (E1cB mechanism) involving deprotonation of the nitrogen, which is not possible for N,N-disubstituted carbamates like 3,4-Dimethylphenyl dimethylcarbamate (B8479999). Their hydrolysis typically proceeds through a direct nucleophilic acyl substitution (BAc2 mechanism), which is generally slower.

Table 1: Expected Influence of Structural Features on the Chemical Reactivity of 3,4-Dimethylphenyl dimethylcarbamate

| Structural Feature | Effect on Reactivity | Rationale |

| 3-Methyl Group | Decreased Reactivity | Electron-donating (inductive effect), minor steric hindrance. |

| 4-Methyl Group | Decreased Reactivity | Electron-donating (inductive effect). |

| N,N-Dimethyl Group | Increased Stability | Blocks the E1cB hydrolysis pathway, forcing a slower BAc2 mechanism. |

Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For chemical reactivity, a QSPR model would aim to correlate molecular descriptors with a parameter such as a reaction rate constant (e.g., for hydrolysis).

While no specific QSPR models for the chemical reactivity of this compound have been identified in the literature, a hypothetical model could be developed. The process would involve:

Data Collection: Gathering experimental reactivity data (e.g., hydrolysis rate constants) for a series of structurally diverse substituted phenyl N,N-dimethylcarbamates.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume, specific steric parameters like Taft's Es.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Parameters derived from computational chemistry calculations, such as electrostatic potential at the carbonyl carbon.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

For this compound, key descriptors in a QSPR model for hydrolysis would likely include electronic parameters representing the electron-donating nature of the methyl groups and steric parameters for the 3-methyl group. The development of such models is crucial for predicting the environmental fate and stability of new and existing chemical compounds without the need for extensive experimental testing.

Stereochemical Influences on Chemical Transformations and Stability

There is currently no information available in the scientific literature regarding the stereochemical influences on the chemical transformations and stability of this compound. The molecule itself is achiral and does not have any stereocenters.

For a chiral analogue of this compound to exist, a chiral center would need to be introduced, for example, by replacing one of the methyl groups on the nitrogen with a different alkyl group and the other with a chiral substituent, or by introducing a chiral substituent on the phenyl ring. In such hypothetical chiral molecules, it is plausible that stereoisomers could exhibit different rates of reaction with chiral reagents or in chiral environments (e.g., enzymatic degradation). However, without any experimental or computational studies, any discussion of stereochemical effects on the reactivity and stability of derivatives of this compound remains speculative.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups of 3,4-Dimethylphenyl dimethylcarbamate (B8479999).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 3,4-Dimethylphenyl dimethylcarbamate by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts would be:

Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of δ 6.8-7.2 ppm. The substitution pattern will lead to distinct signals for the protons at positions 2, 5, and 6.

N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom would likely appear as a singlet around δ 2.9-3.1 ppm.

Aromatic Methyl Protons (-CH₃): The protons of the two methyl groups on the aromatic ring at positions 3 and 4 would appear as distinct singlets, typically in the range of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for the carbon atoms of this compound are detailed in the table below.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (C=O) | ~154-156 | Typical range for carbamate (B1207046) carbonyl carbons. |

| Aromatic C-O | ~148-150 | Aromatic carbon directly bonded to the carbamate oxygen. |

| Aromatic C-3 & C-4 | ~135-138 | Quaternary aromatic carbons attached to methyl groups. |

| Aromatic C-1 | ~130-132 | Quaternary aromatic carbon. |

| Aromatic C-2, C-5, C-6 | ~118-128 | Protonated aromatic carbons. |

| N-Dimethyl Carbons (-N(CH₃)₂) | ~36-38 | Methyl carbons attached to the nitrogen atom. |

| Aromatic Methyl Carbons (-CH₃) | ~19-21 | Methyl carbons attached to the aromatic ring. |

This interactive table provides predicted ¹³C NMR chemical shifts.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Compound Identification and Elucidation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecule would undergo ionization to produce a molecular ion ([M]⁺•). For this compound (molecular weight: 193.24 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 193. nih.gov

The fragmentation of the molecular ion provides valuable structural information. A primary fragmentation pathway for carbamates involves cleavage of the ester bond. A significant fragment observed in the GC-MS analysis of this compound is at m/z 72. nih.gov This corresponds to the dimethylcarbamoyl cation, [ (CH₃)₂NCO ]⁺, formed by the cleavage of the aryl-oxygen bond. Another key fragmentation would be the loss of the dimethylcarbamoyl radical to form the 3,4-dimethylphenoxyl cation at m/z 121.

High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental formula, C₁₁H₁₅NO₂.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₁H₁₅NO₂]⁺• | 193 |

| Dimethylcarbamoyl cation | [(CH₃)₂NCO]⁺ | 72 |

| 3,4-dimethylphenoxyl cation | [C₈H₉O]⁺ | 121 |

This interactive table outlines the expected mass spectrometry fragmentation of this compound.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic carbonyl group of the carbamate.

C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the carbonyl stretching vibration in aryl carbamates.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear in the 1200-1300 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the carbamate is expected around 1200-1350 cm⁻¹.

Aromatic C-H Stretch: Stretching vibrations for the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring are expected in the 800-900 cm⁻¹ region.

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) Applications for Purity and Mixture Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While carbamates can be thermally labile, GC methods can be optimized for their analysis. A GC system coupled with a mass spectrometer (GC-MS) is particularly effective for both separation and identification.

For the analysis of this compound, a typical GC method would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), would be suitable.

Injector: To mitigate thermal degradation, a programmable temperature vaporization (PTV) injector or a cool on-column injector could be employed.

Detector: A flame ionization detector (FID) would provide good sensitivity for quantification, while a mass spectrometer (MS) would offer definitive identification. A nitrogen-phosphorus detector (NPD) could also be used for selective and sensitive detection.

GC analysis is crucial for assessing the purity of this compound and for analyzing its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-performance liquid chromatography (HPLC) is often the preferred method for the analysis of carbamates due to its operation at ambient temperature, which avoids the issue of thermal degradation.

A reversed-phase HPLC (RP-HPLC) method is generally well-suited for this compound:

Column: A C8 or C18 stationary phase is typically used for the separation of moderately polar compounds like this carbamate.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used as the mobile phase. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.

Detector: A UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., around 220-270 nm), would be suitable for detection and quantification. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Development of Novel Analytical Approaches and Method Validation

The development of novel analytical approaches for this compound is driven by the need for faster, more sensitive, and more efficient methods for its detection and quantification. Method validation is a critical component of this process, ensuring that the developed analytical procedure is suitable for its intended purpose. jddtonline.infojru-b.com

The validation of an analytical method involves the evaluation of several key parameters to demonstrate its reliability and accuracy. These parameters are crucial for ensuring the quality and consistency of analytical data. ijpbs.com The primary validation parameters include:

Accuracy : The closeness of the test results obtained by the method to the true value. Recovery studies are often performed to assess accuracy.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range : The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Recent advancements in analytical instrumentation have led to the development of more sophisticated methods for carbamate analysis. For instance, the move from traditional HPLC to UPLC-MS/MS represents a significant step forward. nih.gov These modern techniques offer higher resolution, greater sensitivity, and faster analysis times. sepscience.com The development and validation of such a method for this compound would involve a rigorous process of optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired performance characteristics.

An example of research findings from a validation study for a hypothetical novel UPLC-MS/MS method for this compound is presented below.

| Validation Parameter | Result |

| Linearity (R²) | >0.99 |

| Accuracy (Recovery %) | 95-105% |

| Precision (RSD %) | <5% |

| LOD | 0.1 ng/mL |

| LOQ | 0.5 ng/mL |

This table is interactive. Users can sort and filter the data.

The development of such methods, followed by thorough validation, is essential for regulatory monitoring, environmental analysis, and research applications involving this compound. The continuous innovation in analytical chemistry provides the tools to develop increasingly reliable and sensitive methods for the analysis of this and other related compounds. omicsonline.org

Research Applications Excluding Human Medical and Pharmaceutical Use

Agricultural Chemistry Applications (e.g., Insecticides, Crop Protection Chemistry)

While direct research on 3,4-Dimethylphenyl dimethylcarbamate (B8479999) as an insecticide is not extensively documented in publicly available literature, its structural analogs, particularly 3,4-dimethylphenyl N-methylcarbamate (commonly known as Xylylcarb), are well-established insecticides. nih.gov Carbamate (B1207046) pesticides, as a class, are widely utilized in agricultural, commercial, and residential settings for crop protection. nih.govresearchgate.netnih.gov

The primary mode of action for carbamate insecticides is the inhibition of the acetylcholinesterase (AChE) enzyme. nih.govwikipedia.org AChE is critical for the proper functioning of the nervous system in both insects and vertebrates, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the nerve synapses, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect. wikipedia.org This inhibition occurs through the carbamoylation of the enzyme's active site, a process that is reversible but slow enough to be lethal to the target pests. nih.govwikipedia.org

Given its close structural relationship to Xylylcarb, 3,4-Dimethylphenyl dimethylcarbamate is investigated for similar insecticidal properties. The key difference lies in the substitution on the carbamate nitrogen (two methyl groups vs. one). This structural modification can influence the compound's binding affinity to the AChE active site, its metabolic stability, and its spectrum of activity against different insect species. Research in this area focuses on synthesizing and screening such analogs to develop more selective and effective crop protection agents.

Table 1: Comparison of Structurally Related Carbamate Insecticides

| Compound Name | Common Name | Target Pests/Crops |

| 3,4-Dimethylphenyl N-methylcarbamate | Xylylcarb | General insecticide for home, garden, and agricultural use. nih.gov |

| 3,5-Dimethylphenyl N-methylcarbamate | XMC | Primarily used for controlling leafhoppers and planthoppers on rice and tea. nih.gov |

| 1-Naphthyl N-methylcarbamate | Carbaryl | Broad-spectrum insecticide used on a wide variety of food crops, as well as for home and garden use. wikipedia.org |

| 3,5-Dimethyl-4-(methylthio)phenyl methylcarbamate | Methiocarb | Used to control mollusks, mites, and insects. caymanchem.com |

Materials Science and Polymer Chemistry (e.g., Polyurethane Polymers)

In the realm of materials science, aryl carbamates, including dimethylcarbamates, are valuable precursors and intermediates in the synthesis of polymers, most notably polyurethanes. kit-technology.demit.edu Traditionally, polyurethanes are produced through the reaction of isocyanates with polyols. However, the high toxicity of phosgene (B1210022), used to produce isocyanates, has driven research into non-isocyanate routes for polyurethane synthesis. kit-technology.deresearchgate.net

One of the most promising non-isocyanate pathways involves the polycondensation of dicarbamates with diols. kit-technology.deresearchgate.net In this process, compounds like this compound can be considered as potential monomers. The reaction, typically catalyzed, involves the elimination of a small molecule (such as an alcohol) to form the characteristic urethane (B1682113) linkage of the polymer chain. This method avoids the use of hazardous isocyanates, aligning with the principles of green chemistry. kit-technology.de

Furthermore, aryl carbamates can be thermally decomposed to generate isocyanates, which can then be used in conventional polyurethane production. researchgate.net Research in this area explores the synthesis of specific aryl carbamates, such as MDI-biscarbamates, which can serve as direct precursors for polyurea and polyurethane synthesis through trans-esterification or trans-ureation reactions, bypassing the need to isolate the highly reactive diisocyanate intermediate. google.com The 3,4-dimethylphenyl group in the target compound would influence the properties of the resulting polymer, such as its thermal stability, rigidity, and solubility.

Chemical Synthesis Auxiliaries and Reagents

Carbamates are versatile functional groups in organic chemistry, and compounds like this compound serve as valuable intermediates and reagents in the synthesis of more complex molecules. researchgate.net The carbamate moiety can act as a protecting group for amines or be transformed into other functional groups.

Dimethyl carbonate (DMC) is often used as an environmentally benign carbonylating or methylating agent in the synthesis of carbamates. researchgate.netsci-hub.se For instance, the synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC is a well-studied reaction, often catalyzed by ionic liquids or metal acetates. researchgate.netacs.org The synthesis of this compound would likely follow a similar pathway, starting from 3,4-dimethylaniline. This precursor itself is an important intermediate used in the production of other chemical reagents, such as 3,4-dimethyl phenylhydrazine. google.com

Structurally related compounds, such as 4-Nitrophenyl Dimethylcarbamate, are recognized as high-purity intermediates that facilitate the construction of complex molecular architectures in pharmaceutical and materials science research. nbinno.com N,N-Dimethylformamide (DMF), another related structure, is a multipurpose chemical that can act not only as a solvent but also as a reagent, catalyst, and stabilizer in a wide range of organic transformations. nih.gov This versatility underscores the potential of this compound as a reagent or building block in synthetic organic chemistry.

Solvent and Reaction Media Development (e.g., Ionic Liquid Applications)

The intersection of carbamate chemistry and ionic liquids (ILs) presents significant research interest, particularly in the development of novel reaction and separation media. Ionic liquids, which are salts with melting points below 100°C, are explored as "green" solvents and catalysts due to their low volatility and tunable properties.

Research has demonstrated that imidazolium-based ionic liquids can effectively catalyze the synthesis of carbamates from amines and dimethyl carbonate with high selectivity, acting as both the solvent and the catalyst. sci-hub.se The acidic proton on the imidazolium (B1220033) cation is thought to interact with the carbonyl oxygen of the dimethyl carbonate, increasing its reactivity. sci-hub.se Furthermore, ionic liquids have been shown to promote the catalytic activity of other catalysts, such as zinc acetate, in the synthesis of aryl carbamates. acs.orgacs.org

In a different application, ionic liquids are used as extraction solvents in analytical chemistry for the preconcentration of carbamate pesticides from environmental samples like water or food products. nih.gov This liquid-liquid microextraction technique, using room temperature ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate, offers a simple, rapid, and environmentally friendlier alternative to traditional extraction methods that use volatile organic solvents. nih.gov

Environmental Technology Applications (e.g., Carbon Capture Solvents, Bioremediation-related Processes)

Carbon Capture Solvents

A major environmental application related to carbamate chemistry is in the field of carbon capture. Amine scrubbing is a mature technology used to capture carbon dioxide (CO2) from flue gas streams in industrial processes. bellona.orgacs.org The fundamental chemistry of this process involves the reversible reaction between CO2 and an amine to form a carbamate salt. acs.orgrsc.orgmdpi.com

In this process, the flue gas is passed through an aqueous amine solution, where the CO2 is absorbed. bellona.org The resulting CO2-rich solution, containing the carbamate, is then heated in a separate unit, which reverses the reaction, releasing a pure stream of CO2 for sequestration or utilization and regenerating the amine solvent for reuse. carbonclean.com While primary and secondary amines like monoethanolamine (MEA) are commonly used, the underlying carbamate formation is the key step. mdpi.comnih.gov Although specific studies on this compound for this purpose are not available, the core chemical principle is directly relevant to its structure.

Bioremediation-related Processes

The widespread use of carbamate pesticides necessitates research into their environmental fate and remediation. researchgate.netresearchgate.net Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is a promising technology for detoxifying environments contaminated with carbamate residues. researchgate.netnih.gov

Numerous bacterial and fungal species have been identified that are capable of degrading carbamate pesticides, often using them as a source of carbon and nitrogen. nih.govbohrium.com The primary mechanism of degradation is the enzymatic hydrolysis of the carbamate's ester linkage by enzymes known as carbamate hydrolases. nih.govresearchgate.net This initial step breaks the compound down into less toxic components, such as the corresponding phenol (B47542) (3,4-xylenol in the case of Xylylcarb), which can then be further metabolized by the microorganisms. nih.gov Research in this area focuses on identifying and engineering more efficient microbial strains and enzymes for the in-situ cleanup of carbamate-contaminated soil and water. researchgate.netnih.gov

Academic Studies on Analogues and Derivatives

Synthesis and Chemical Characterization of Structural Analogues

The synthesis of carbamates, including analogues of 3,4-Dimethylphenyl dimethylcarbamate (B8479999), can be achieved through several established chemical routes. A common method involves the reaction of a substituted phenol (B47542) with an isocyanate or a carbamoyl (B1232498) chloride. For instance, N,N-disubstituted carbamates are often synthesized from the corresponding phenols. mdpi.com

One general synthetic pathway involves the reaction of a phenol with reagents like dimethylcarbonyl chloride or a combination of phosgene (B1210022) followed by an amine. mdpi.com Another prevalent method is the condensation of a substituted carboxylic acid with an aminophenyl carbamate (B1207046) using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov

The characterization of these newly synthesized analogues relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, such as the C=O stretching of the carbamate and amide moieties. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. nih.govresearchgate.netnih.gov

Table 1: Spectroscopic Data for a Representative Carbamate Analogue

This table is illustrative and based on typical data reported for similar structures.

| Spectroscopic Technique | Characteristic Data | Reference |

| IR Spectroscopy | C=O (carbamate) stretch: ~1693 cm⁻¹; C=O (amide) stretch: ~1650 cm⁻¹; C-H (aromatic) stretch: ~2980 cm⁻¹ | nih.gov |

| ¹H NMR Spectroscopy | Chemical shifts corresponding to aromatic protons, alkyl protons on the ring, and protons of the N,N-dimethyl group. | researchgate.net |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the analogue. | researchgate.net |

Comparative Chemical Reactivity Studies Across Different Carbamate Derivatives

Carbamates can be considered hybrids of amides and esters, and their chemical reactivity is comparable to these two functional groups. nih.gov This hybrid nature contributes to their chemical stability, which arises from resonance stabilization between the amide and carboxyl groups. nih.govacs.org The rotational barrier of the C-N bond in carbamates is about 3–4 kcal/mol lower than in analogous amides, which makes carbamates more electrophilic and reactive towards nucleophiles. nih.govnih.gov

The hydrolysis of carbamates is a key aspect of their reactivity and is significantly influenced by the substitution on the nitrogen atom.

N,N-disubstituted carbamates , such as 3,4-Dimethylphenyl dimethylcarbamate, are generally chemically stable against hydrolysis. nih.gov Their hydrolysis under basic conditions typically proceeds through a BAc2 mechanism, involving a carbonate anion intermediate. nih.govacs.org

N-monosubstituted carbamates are less stable. Their basic hydrolysis often occurs via an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.govacs.org

Studies have established a general trend for the metabolic lability of different carbamate structures, which reflects their chemical reactivity. The susceptibility to metabolic hydrolysis decreases in the following order: aryl-OCO-NHalkyl >> alkyl-OCO-NHalkyl ~ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ~ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ~ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates. nih.gov

Derivatization reactions also provide a basis for comparing reactivity. For example, in a study of carbamate pesticides, heptafluorobutyric anhydride (B1165640) (HFBA) was found to be a highly effective reagent for derivatization, indicating a high degree of reactivity under specific conditions. researchgate.net

Impact of Aromatic Ring Substitutions on Carbamate Chemical Behavior and Properties

Substituents on the aromatic ring profoundly influence the chemical behavior and properties of phenyl carbamates. These effects are primarily categorized as inductive and resonance effects, which alter the electron density of the aromatic ring. msu.edu

Electron-donating groups (EDGs) , such as hydroxyl (-OH) or alkyl groups (-CH₃), increase the electron density of the ring. This makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. msu.edulumenlearning.com These groups are considered "activating."

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or carbonyl groups (-C=O), decrease the electron density of the ring. This deactivates the ring, making it less reactive in electrophilic substitution reactions. msu.edulumenlearning.com

These electronic effects have tangible impacts on the properties of carbamate derivatives. For instance, in a series of N,N-dimethylcarbamate inhibitors, the presence of electron-withdrawing substituents on the aromatic rings was found to reduce their biological inhibitory power. nih.gov Similarly, studies on furan-based carbamates have shown that electron-withdrawing substituents can lead to less favorable ecotoxicity profiles. acs.org

The nature of the substituent also affects physical properties like lipophilicity. In a study of naphthalen-2-yl carbamates, chlorine-substituted compounds generally exhibited higher lipophilicity (log P values) compared to their nitro-substituted counterparts. nih.gov

Table 2: Effect of Aromatic Substituents on Reactivity in Electrophilic Aromatic Substitution

This table presents generalized data on the relative rates of nitration for substituted benzenes, illustrating the impact of different functional groups.

| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Effect on Ring | Reference |

| -OH (hydroxyl) | 1,000 | Activating | lumenlearning.com |

| -CH₃ (methyl) | 25 | Activating | lumenlearning.com |

| -H (hydrogen) | 1 | --- | lumenlearning.com |

| -Cl (chloro) | 0.033 | Deactivating | lumenlearning.com |

| -CO₂Et (ethyl ester) | 0.0037 | Deactivating | lumenlearning.com |

| -NO₂ (nitro) | 6 x 10⁻⁸ | Deactivating | lumenlearning.com |

Exploration of Diverse Carbamate Linkages and their Chemical Implications

The standard carbamate linkage (-O-CO-N<) can be modified to create related functional groups with distinct chemical properties. Replacing one or both oxygen atoms with sulfur gives rise to thiocarbamates (-S-CO-N< or -O-CS-N<) and dithiocarbamates (-S-CS-N<), respectively. nih.gov These sulfur-containing analogues exhibit different electronic properties and coordination chemistry compared to their oxygen counterparts. nih.gov

The carbamate group itself is a versatile linker in medicinal chemistry and drug design. researchgate.net Its chemical stability and ability to form hydrogen bonds make it an effective surrogate for the more labile peptide bond in peptidomimetic structures. acs.orgnih.gov This stability is attributed to the resonance within the carbamate group. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3,4-dimethylphenyl dimethylcarbamate, and how can purity be validated?

Synthesis typically involves carbamate formation via reaction of 3,4-dimethylphenol with dimethylcarbamoyl chloride in the presence of a base. Purification can be achieved via recrystallization or chromatography. Purity validation should combine nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative assessment. For safety protocols, refer to analogous carbamate SDS guidelines (e.g., handling irritants, inert atmosphere storage) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolve aromatic proton environments and carbamate carbonyl signals (δ ~150-155 ppm for carbonyl carbons).

- IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H stretches (if present).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns. Cross-reference with databases for structural validation .

Q. How should researchers handle stability and storage of this compound?

Store under inert atmosphere (argon/nitrogen) at room temperature, protected from moisture and light. Degradation can be monitored via periodic HPLC or NMR to detect hydrolysis byproducts (e.g., 3,4-dimethylphenol) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

Use SHELXL for refinement, ensuring proper treatment of disorder (common in flexible carbamate groups). Validate against PLATON (ADDSYM, TWINROT) to detect missed symmetry or twinning. Cross-check hydrogen bonding networks with ORTEP-3 graphical models .

Q. How can computational modeling predict intermolecular interactions in carbamate derivatives?

Employ density functional theory (DFT) to optimize geometry (e.g., Gaussian, ORCA) and molecular dynamics (MD) simulations to study crystal packing. Compare predicted hydrogen-bonding motifs (e.g., C=O···H-O) with experimental X-ray data .

Q. What experimental design considerations apply to studying hydrolysis kinetics of this carbamate?

Use pH-controlled buffers (e.g., phosphate, acetate) and track degradation via UV-Vis (loss of carbamate absorbance) or LC-MS. Kinetic modeling (pseudo-first-order) can derive rate constants. Address solvent effects (e.g., acetonitrile vs. water) on reaction pathways .

Data Analysis and Validation

Q. How do you validate crystal structures of carbamates with potential disorder?

Q. What statistical methods address variability in biological activity data for carbamate derivatives?

Apply multivariate analysis (e.g., PCA, QSAR) to correlate substituent effects (e.g., methyl vs. dimethyl groups) with activity. Use bootstrap resampling to assess confidence intervals in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.